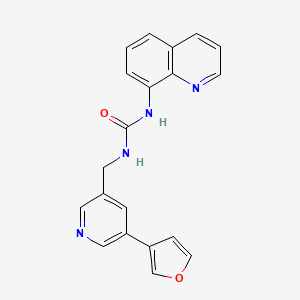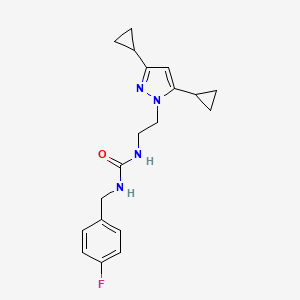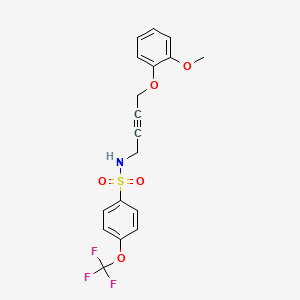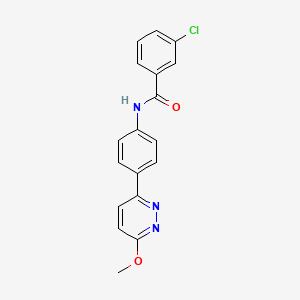
N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a chemical compound with the molecular formula C21H24ClN3O2 . It is also known as "1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea" .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline ring substituted with an isobutyryl group at the 7-position and a urea moiety attached to a 4-chlorobenzyl group .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds structurally related to "N1-(4-chlorobenzyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" often focuses on synthetic methodologies and the exploration of their chemical properties. For instance, the synthesis and characterization of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives involve nucleophilic substitution reactions and chlorination processes to investigate their pharmacological activities in the future (Zaki, Radwan, & El-Dean, 2017). Additionally, the study of isoquinolinium N-arylimides and their reactions with ethylene derivatives provides insights into the regiochemistry and diastereoselectivity of cycloadditions, offering a pathway to synthesize complex heterocyclic systems (Huisgen & Temme, 1998).
Pharmacological Applications
Several studies have evaluated the pharmacological implications of compounds related to "this compound". For example, the development of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent and selective dopamine D3 receptor ligands indicates their potential use in neurological research and therapy, showcasing the ability to synthesize compounds with high affinity for specific receptor subtypes (Mach et al., 2004).
Material Science and Corrosion Inhibition
Research extends into materials science, where derivatives are evaluated for their corrosion inhibition properties, as demonstrated by studies on benzoxazines as corrosion inhibitors. These findings are crucial for developing new materials with enhanced durability and resistance to chemical degradation (Kadhim et al., 2017).
Molecular Modeling and Drug Design
The exploration of molecular structures through modeling and synthesis provides insights into designing more effective drugs with specific biological targets. This approach is evident in the synthesis of cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, aimed at developing new antidepressants by understanding the molecular framework required for therapeutic efficacy (Griffith et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-14(2)22(29)26-11-3-4-16-7-10-18(12-19(16)26)25-21(28)20(27)24-13-15-5-8-17(23)9-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCSBVBQFQNUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2897700.png)
![3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1-(4-chlorophenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2897702.png)



![5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2897706.png)



